molecular formula C17H17NO3 B3748849 6-(3,4,5-trimethoxyphenyl)-1H-indole

6-(3,4,5-trimethoxyphenyl)-1H-indole

Cat. No. B3748849
M. Wt: 283.32 g/mol
InChI Key: LDVPIXREYWWCKS-UHFFFAOYSA-N
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Description

The compound “6-(3,4,5-trimethoxyphenyl)-1H-indole” is a derivative of indole with a trimethoxyphenyl group attached at the 6th position . The trimethoxyphenyl (TMP) group is a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects .


Synthesis Analysis

The synthesis of compounds containing the TMP group has been incorporated in a wide range of therapeutically interesting drugs . The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects .


Molecular Structure Analysis

The TMP group, a six-membered electron-rich ring, is one of the most critical and valuable cores of a variety of biologically active molecules found either in natural products or synthetic compounds . It is prominently present in the molecular structures of various research studies .


Chemical Reactions Analysis

The TMP group has been incorporated in a wide range of therapeutically interesting drugs . The treatment of 4-[1-acetamido-3-(3,4,5-trimethoxyphenyl)propyl]tropolone with ethereal diazomethane gave the 6- and 4-substituted title compounds .


Physical And Chemical Properties Analysis

The TMP group, a six-membered electron-rich ring, is one of the most critical and valuable cores of a variety of biologically active molecules . It is prominently present in the molecular structures of various research studies .

Scientific Research Applications

Synthesis and Structural Analysis

  • Novel Indole Derivatives Synthesis : Synthesis of novel indole derivatives, including 6-(3,4,5-trimethoxyphenyl)-1H-indole, has shown applications in diverse fields. These derivatives have been characterized using spectroscopic methods like NMR, FT-IR, and UV–Visible techniques. The X-ray diffraction studies provide insights into bond angles, lengths, and specific space groups, while DFT studies reveal optimized geometry, vibrational analysis, and molecular electrostatic potential. These compounds have been identified to possess fine nonlinear optical (NLO) properties, indicating their potential in high-tech applications (Tariq et al., 2020).

Optical and Biological Applications

  • Indole Derivatives in Optical Applications : Indole-based derivatives, including the 6-(3,4,5-trimethoxyphenyl)-1H-indole, have been synthesized and studied for their optical properties. These compounds have shown promising applications in biological, industrial, and optical fields. Spectroscopic and SC-XRD studies, along with DFT/TD-DFT and QTAIM analyses, indicate the presence of hyper-conjugative interactions, non-covalent interactions, and intramolecular H-bonding networks, suggesting their stability and potential applications in the optical domain (Tariq et al., 2020).

Anticancer Activity

  • Anticancer Activity of Indole-Trimethoxyphenyl Conjugates : Studies on indole-trimethoxyphenyl derivatives have demonstrated potent anticancer activity. The 3,4,5-trimethoxyphenyl moiety, a common motif in anticancer drug discovery, has been employed in structural diversification to yield these derivatives. Evaluation against various cancer cell lines, including renal, ovarian, prostate, colon, and breast cancer lines, showed significant growth inhibitory profiles, highlighting the potential of these compounds in cancer treatment (McCarthy et al., 2018).

Molecular Structure and Stability

  • Structural and Stability Analysis : The structural analysis of compounds containing the 6-(3,4,5-trimethoxyphenyl)-1H-indole moiety reveals significant insights into their molecular stability. For instance, in one study, the methoxy groups in the trimethoxyphenyl moiety were found to be twisted relative to the plane of the ring, affecting the overall molecular conformation and possibly influencing the compound's reactivity and stability. This kind of structural information is crucial for understanding how these molecules interact in biological systems and for potential pharmaceutical applications (Seetharaman & Rajan, 1995).

Tubulin Inhibition and Anticancer Potential

  • Tubulin Inhibition and Anticancer Agents : Indole derivatives, including those with a 6-(3,4,5-trimethoxyphenyl)-1H-indole structure, have been studied for their potential as tubulin inhibitors, a promising approach in cancer therapy. These compounds, such as 2-(1H-indol-5-yl)-4-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridine, have shown potent IC50 values against various cancer cell lines, including melanoma and prostate cancer, indicating their potential as effective anticancer agents. Their ability to inhibit tubulin polymerization and overcome drug resistance mechanisms, such as P-glycoprotein-mediated resistance, highlights their significance in developing new cancer treatments (Hwang et al., 2015).

Molecular Docking and Antimicrobial Activities

  • Antimicrobial Activity and Molecular Docking : A series of 3-(1-(3,4-dimethoxyphenethyl)-4,5-diphenyl-1H-imidazol-2-yl)-1H-indole derivatives, which are structurally related to 6-(3,4,5-trimethoxyphenyl)-1H-indole, have been synthesized and shown promising antimicrobial activities. Molecular docking studies indicate that these compounds exhibit significant antibacterial effects, providing insights into their potential use in addressing microbial resistance (Rajaraman et al., 2017).

Mechanism of Action

The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Safety and Hazards

The safety data sheet for a related compound, 3,4,5-Trimethoxyphenyl isocyanate, advises against food, drug, pesticide or biocidal product use .

Future Directions

The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This paper presents a comprehensive and categorized review of these diverse properties of TMP-bearing compounds, shedding light on their potential as valuable agents across a wide range of biomedical applications . Future research directions could include further exploration of the TMP group’s potential in the development of new therapeutics .

properties

IUPAC Name

6-(3,4,5-trimethoxyphenyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-19-15-9-13(10-16(20-2)17(15)21-3)12-5-4-11-6-7-18-14(11)8-12/h4-10,18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDVPIXREYWWCKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=CC3=C(C=C2)C=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3,4,5-trimethoxyphenyl)-1H-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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